molecular formula C8H20N2O5 B1667427 Bis-aminooxy-PEG3 CAS No. 98627-70-4

Bis-aminooxy-PEG3

Cat. No.: B1667427
CAS No.: 98627-70-4
M. Wt: 224.26 g/mol
InChI Key: DZEJMPNILLCRBD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis-aminooxy-PEG3 is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound (via PROTACs) can selectively degrade specific proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially ameliorate the disease.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability of the compound and its ability to form PROTACs Additionally, the presence of other molecules could potentially interfere with its binding to the E3 ligase or the target protein

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-aminooxy-PEG3 typically involves the reaction of polyethylene glycol with aminooxy compoundsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Bis-aminooxy-PEG3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Oxime linkages.

Comparison with Similar Compounds

Uniqueness: Bis-aminooxy-PEG3 is unique due to its optimal balance of hydrophilicity and flexibility, making it highly effective in bioconjugation and drug delivery applications. Its specific length and functional groups provide a versatile platform for the synthesis of various bioconjugates and PROTACs .

Properties

IUPAC Name

O-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O5/c9-14-7-5-12-3-1-11-2-4-13-6-8-15-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEJMPNILLCRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-aminooxy-PEG3
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Reactant of Route 3
Bis-aminooxy-PEG3
Reactant of Route 4
Bis-aminooxy-PEG3
Reactant of Route 5
Bis-aminooxy-PEG3
Reactant of Route 6
Bis-aminooxy-PEG3

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